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molecular formula C12H11ClN2O2 B1626569 2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one CAS No. 77541-65-2

2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one

Cat. No. B1626569
M. Wt: 250.68 g/mol
InChI Key: GBVKANQQLBNAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07629342B2

Procedure details

To a round bottom flask was added 2-benzyl-4,5-dichloropyridazin-3(2H)-one (7.14 gm, 27.99 mmol), dioxane (125 ml, anhydrous). To the resulting reaction mixture was slowly added 25%/NaOMe in MeOH solution (6.98 ml, 30.51 mmol). The reaction was stirred at rt for 70 min. After this time, the reaction mixture was diluted with water (200 ml). The resulting solution was poured into a separatory funnel and extracted with CH2Cl2 (2×100 ml). The combined organic layers were washed with saturated aqueous NaCl (10 ml). The organic layer was then slurried with MgSO4 to remove excess water, filtered and concentrated to give the crude product. The crude product was purified using an automated column chromatography system (ISCO, 120 gm silica gel) eluting with 0-5% MeOH/CH2Cl2 to give product 2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one as colorless oil (6.5 gm, 93% yield). HPLC retention time (method A) 3.090 min; LCMS (M+H)=251.2.
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.98 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:13](=[O:14])[C:12](Cl)=[C:11]([Cl:16])[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:17]1CCOC[CH2:18]1.C[O-].[Na+].CO>O>[CH2:1]([N:8]1[C:13](=[O:14])[C:12]([O:17][CH3:18])=[C:11]([Cl:16])[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.14 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=CC(=C(C1=O)Cl)Cl
Name
Quantity
125 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
6.98 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 70 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the resulting reaction mixture
ADDITION
Type
ADDITION
Details
The resulting solution was poured into a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×100 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous NaCl (10 ml)
CUSTOM
Type
CUSTOM
Details
to remove excess water
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified
WASH
Type
WASH
Details
eluting with 0-5% MeOH/CH2Cl2

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC(=C(C1=O)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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